4-Amino-2-methylthio-5-tosylthiazole
Description
4-Amino-2-methylthio-5-tosylthiazole is a thiazole-based heterocyclic compound featuring a toluenesulfonyl (tosyl) group at position 5, an amino group at position 4, and a methylthio (-SCH₃) substituent at position 2. Thiazoles are five-membered aromatic rings containing one sulfur and one nitrogen atom, and their derivatives are widely studied for diverse biological activities, including antitumor, antimicrobial, and antiviral properties . The tosyl group enhances electrophilicity and may influence pharmacokinetics by increasing molecular weight and modulating solubility.
Properties
CAS No. |
117420-82-3 |
|---|---|
Molecular Formula |
C11H12N2O2S3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonyl-2-methylsulfanyl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C11H12N2O2S3/c1-7-3-5-8(6-4-7)18(14,15)10-9(12)13-11(16-2)17-10/h3-6H,12H2,1-2H3 |
InChI Key |
UIQFJTVXRNTXAR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SC)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SC)N |
Synonyms |
4-AMINO-2-METHYLTHIO-5-TOSYLTHIAZOLE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis:
Core Heterocycle Differences: Thiazole (1 sulfur, 1 nitrogen) vs. Tosyl vs. acetyl/ester groups: The tosyl group (bulky, sulfonic acid derivative) may reduce solubility in aqueous media compared to acetyl or ester moieties but could improve binding to hydrophobic enzyme pockets .
Substituent Effects: Amino Group (-NH₂): Common in all compared compounds, enabling hydrogen bonding with biological targets (e.g., kinases or viral proteases) . Methylthio (-SCH₃): Enhances lipophilicity and may act as a metabolic stabilizer compared to simpler alkyl groups . Chlorophenyl/Benzoyl: Hydrophobic substituents in and improve membrane permeability, critical for intracellular targets .
Biological Activity Trends :
- Antitumor activity is strongly associated with thiazoles bearing aromatic ketones or halogenated aryl groups (e.g., 4-chlorophenyl in ) .
- Tosyl-containing analogs (like the target compound) are less studied but may leverage sulfonate groups for targeted protein inhibition, as seen in protease inhibitors .
Research Findings and Implications
- Toxicity Considerations: Limited data exist for tosyl-thiazoles, but related compounds (e.g., 5-Acetyl-2-amino-4-methylthiazole) highlight the need for thorough toxicological profiling .
- Anticancer Potential: The antitumor activity of (4-chlorophenyl)(thiazol-5-yl)methanone derivatives () supports further exploration of this compound in oncology screens .
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